molecular formula C10H11F2N B15274573 5,6-difluoro-3,3-dimethyl-2,3-dihydro-1H-indole

5,6-difluoro-3,3-dimethyl-2,3-dihydro-1H-indole

Cat. No.: B15274573
M. Wt: 183.20 g/mol
InChI Key: WTMGGXDFXQUJOX-UHFFFAOYSA-N
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Description

5,6-Difluoro-3,3-dimethyl-2,3-dihydro-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of two fluorine atoms at positions 5 and 6, and two methyl groups at position 3, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-difluoro-3,3-dimethyl-2,3-dihydro-1H-indole typically involves multi-step organic reactions. One common method includes the reaction of 5,6-difluoroindole with isobutyraldehyde under acidic conditions to introduce the dimethyl groups at position 3. The reaction is followed by hydrogenation to reduce the double bond, resulting in the formation of the dihydroindole structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

5,6-Difluoro-3,3-dimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further hydrogenate the compound, altering its structure.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 3.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.

Major Products Formed

    Oxidation: Formation of this compound-2-one.

    Reduction: Formation of fully hydrogenated indole derivatives.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

5,6-Difluoro-3,3-dimethyl-2,3-dihydro-1H-indole has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing new pharmaceuticals.

    Industry: Utilized in the production of organic photovoltaic devices and other advanced materials.

Mechanism of Action

The mechanism of action of 5,6-difluoro-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to therapeutic effects such as antiviral or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    5,6-Difluoroindole: Lacks the dimethyl groups, resulting in different chemical properties.

    3,3-Dimethylindole: Lacks the fluorine atoms, affecting its reactivity and biological activity.

    2,3-Dihydroindole: Lacks both fluorine and dimethyl groups, making it less specialized.

Uniqueness

5,6-Difluoro-3,3-dimethyl-2,3-dihydro-1H-indole is unique due to the combined presence of fluorine and dimethyl groups, which enhance its chemical stability and biological activity. This combination makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H11F2N

Molecular Weight

183.20 g/mol

IUPAC Name

5,6-difluoro-3,3-dimethyl-1,2-dihydroindole

InChI

InChI=1S/C10H11F2N/c1-10(2)5-13-9-4-8(12)7(11)3-6(9)10/h3-4,13H,5H2,1-2H3

InChI Key

WTMGGXDFXQUJOX-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2=CC(=C(C=C21)F)F)C

Origin of Product

United States

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